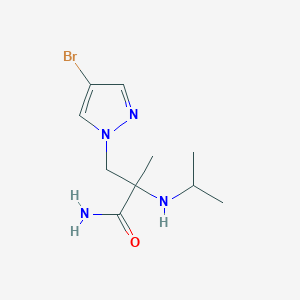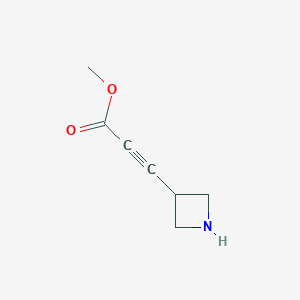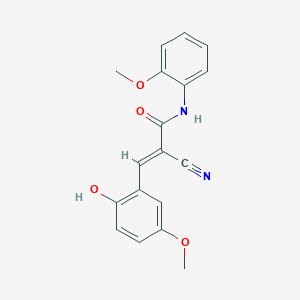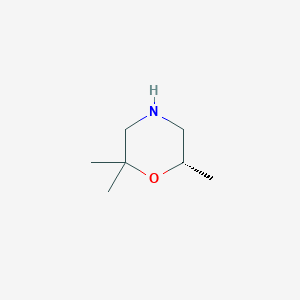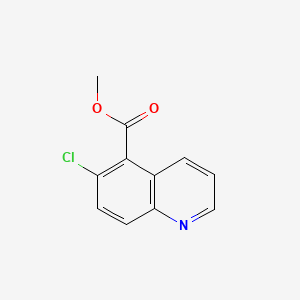
Methyl 6-chloroquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloroquinoline-5-carboxylate is a chemical compound belonging to the quinoline family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including methyl 6-chloroquinoline-5-carboxylate, can be achieved through various methods. One common approach involves the photocatalytic reaction between aniline, methyl propionate, and paraformaldehyde, catalyzed by polythiophene encapsulated Au-Fe3O4 nanoparticles using water as a solvent under irradiation of a 60 W tungsten filament bulb . Another method includes the use of multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of quinoline N-oxides back to quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides, Grignard reagents, and various catalysts.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its anticancer and antimalarial activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity
Wirkmechanismus
The mechanism of action of methyl 6-chloroquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, they can interfere with DNA synthesis and repair mechanisms, contributing to their antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-chloroquinoline-5-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities
These compounds share the quinoline scaffold but differ in their specific substitutions and biological activities, highlighting the unique properties of this compound .
Eigenschaften
Molekularformel |
C11H8ClNO2 |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
methyl 6-chloroquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-7-3-2-6-13-9(7)5-4-8(10)12/h2-6H,1H3 |
InChI-Schlüssel |
OUXQWRYVJKVWPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC2=C1C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


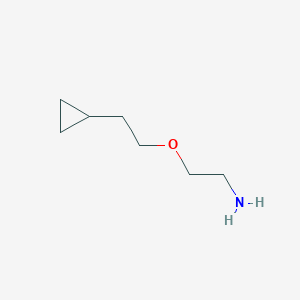
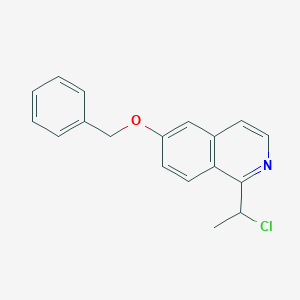
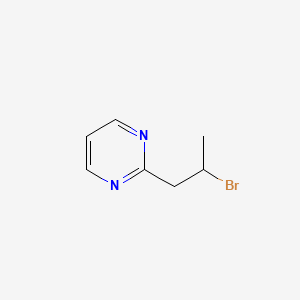
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
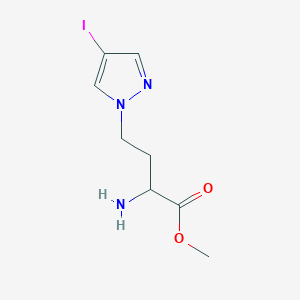
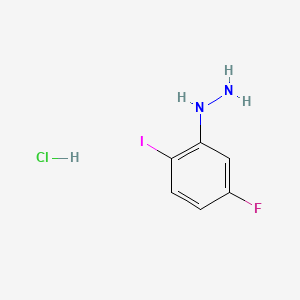
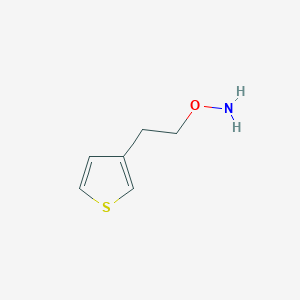

![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
